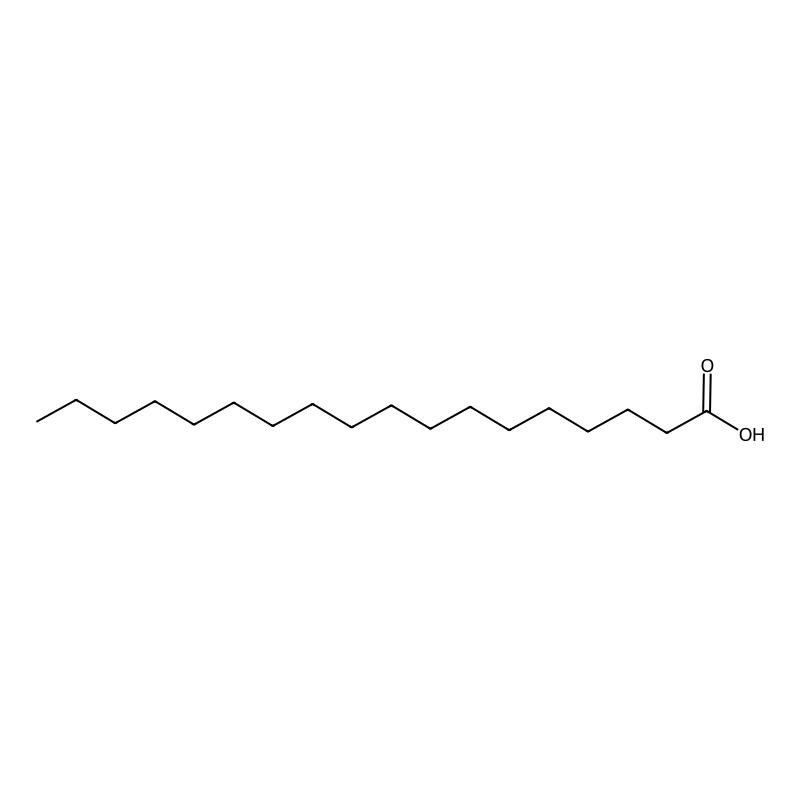

Stearic Acid

CH3(CH2)16COOH

C18H36O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)16COOH

C18H36O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.568 mg/L at 25 °C

In water, 0.597 mg/L at 25 °C

Insoluble in water

Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide

For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page.

0.000597 mg/mL

Solubility in water: none

practically insoluble in water; soluble in alcohol, ether, chloroform

1 g in 20 ml alcohol (in ethanol)

Synonyms

Canonical SMILES

Stearic acid (CAS 57-11-4), or octadecanoic acid, is a saturated fatty acid with an 18-carbon backbone. It is a foundational raw material valued for its bifunctional character, featuring a polar carboxylic acid head and a long, nonpolar hydrocarbon tail. This structure makes it a critical component in manufacturing as a lubricant, emulsifier, mold release agent, and formulation stabilizer. Commercially available as a white, waxy solid, its utility is often defined by its high melting point (around 69-70°C) and its predictable crystallization behavior, which are directly dependent on its purity and the absence of unsaturated analogs or shorter-chain fatty acids.

Substituting high-purity stearic acid (C18:0) with seemingly similar alternatives can lead to significant processing and performance failures. Using palmitic acid (C16:0), the shorter-chain analog, alters thermal profiles, impacting solidification points critical in phase-change materials and structured formulations. Opting for oleic acid (C18:1), the unsaturated counterpart, drastically lowers the melting point from ~69°C to ~13°C, disrupting applications that rely on its solid-state properties at room temperature. Furthermore, using lower-cost technical grades, which are often mixtures of stearic and palmitic acids, introduces inconsistencies in melting behavior and crystallization, compromising the structural integrity and reproducibility of final products in cosmetics, pharmaceuticals, and polymer processing.

References

- [1] Zhang, Y., et al. "Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy." Molecules 28.3 (2023): 1381.

- [2] Why Stearic acid has more melting point than Oleic acid? YouTube, uploaded by Pharmacy Infoline, 21 Oct. 2019.

- [3] What are the differences between oleic acid and stearic acid in terms of their effects on membrane fluidity and melting temperature? Quora.

- [4] STEARIC ACID 50. Ataman Chemical.

- [5] A Comprehensive Guide to Stearic Acid 1801: From Basic Properties to Development Potential. Sinobio Chemistry.

Superior Thermal Properties for Phase-Change Materials and Thermal Management

High-purity stearic acid possesses a distinct and higher melting point compared to its common substitute, palmitic acid, and its unsaturated analog, oleic acid. This makes its thermal behavior highly predictable for applications requiring a specific phase transition temperature. Pure stearic acid melts at approximately 69.4°C, whereas palmitic acid melts lower, at 63-64°C. Oleic acid, with the same C18 carbon chain but one double bond, has a drastically lower melting point of around 13°C. This well-defined, higher melting point is critical for thermal energy storage applications designed to operate in the 60-70°C range.

| Evidence Dimension | Melting Point |

| Target Compound Data | ~69.4°C |

| Comparator Or Baseline | Palmitic Acid: ~63°C; Oleic Acid: ~13°C |

| Quantified Difference | ~6.4°C higher than Palmitic Acid; ~56.4°C higher than Oleic Acid |

| Conditions | Standard atmospheric pressure, analysis via Differential Scanning Calorimetry (DSC) or similar thermal analysis techniques. |

For designing phase-change materials or thermal regulation systems, this specific melting point allows for precise operational temperature control that cannot be achieved with lower-melting analogs or impure mixtures.

Enhanced Lubrication Efficiency in Pharmaceutical Tableting with Reduced Tablet Weakening

In pharmaceutical tablet manufacturing, stearic acid serves as a critical lubricant. When compared to the most common lubricant, magnesium stearate, stearic acid provides effective lubrication with a significantly lower negative impact on tablet tensile strength. While magnesium stearate is highly efficient at reducing ejection forces, this often comes at the cost of weaker tablets. Studies show that tablets lubricated with stearic acid can exhibit the highest tablet hardness among common stearyl-based lubricants, whereas those with magnesium stearate exhibit the lowest. This makes stearic acid a preferred choice when tablet mechanical strength is a critical quality attribute.

| Evidence Dimension | Tablet Hardness (Compactability) |

| Target Compound Data | Highest tablet hardness among tested lubricants. |

| Comparator Or Baseline | Magnesium Stearate: Lowest tablet hardness. |

| Quantified Difference | Qualitatively described as highest vs. lowest; specific quantitative difference depends on formulation. |

| Conditions | Direct compression tablet formulation, with lubricant concentration typically 0.5-5% (w/w). |

Procuring stearic acid over magnesium stearate is justified for formulations where maximizing tablet hardness and minimizing lubricant-induced weakening is a primary process development goal.

Predictable Crystallization for Optimized Texture in Formulations

The purity of stearic acid is directly linked to its crystallization behavior, which is essential for controlling texture in cosmetics, foods, and oleogels. High-purity stearic acid primarily crystallizes into the C-form, which is the most thermodynamically stable and desirable polymorph for many applications. The presence of other fatty acids, such as palmitic acid or oleic acid, disrupts this process. Specifically, increasing stearic acid content in a fat blend leads to higher crystallization rates, whereas palmitic and oleic acids have retarding effects. This makes high-purity stearic acid a superior crystallization initiator and structurant compared to technical grade mixtures or other fatty acids.

| Evidence Dimension | Crystallization Rate & Polymorph Control |

| Target Compound Data | Acts as a crystallization initiator, promotes formation of stable C-form polymorph, and increases crystallization rates. |

| Comparator Or Baseline | Palmitic Acid & Oleic Acid: Have retarding effects on crystallization rates. |

| Quantified Difference | Not quantified in a single value, but stearic acid consistently accelerates crystallization while comparators slow it down. |

| Conditions | Isothermal crystallization of fat blends (e.g., cocoa butter) at various temperatures (18-28°C). |

For products where texture, stability, and shelf-life depend on a consistent crystalline network, procuring high-purity stearic acid ensures reproducible performance that cannot be guaranteed with impure grades or different fatty acids.

PVC Processing: High-Performance Lubrication and Thermal Stabilization

As a PVC heat stabilizer and lubricant, pure stearic acid provides excellent external lubrication, preventing scorching and improving the surface finish of pipes, profiles, and films. Its performance surpasses that of mixed fatty acid grades, ensuring consistent melt flow and processability, which is critical in high-throughput extrusion operations.

Formulation of High-Stability Cosmetics and Personal Care Products

In creams and lotions, stearic acid's role as a thickener and emulsion stabilizer is dependent on its purity. Its well-defined crystallization behavior, as compared to the retarding effects of palmitic or oleic acid, allows for the creation of stable, reproducible textures and prevents phase separation over the product's shelf life.

Pharmaceutical Tablet Manufacturing: Lubricant for High-Integrity Tablets

When formulating tablets that require high mechanical strength and hardness, stearic acid is a superior choice over more aggressive lubricants like magnesium stearate. It provides the necessary reduction in ejection force while minimizing the common side effect of reduced tablet tensile strength, ensuring robust final dosage forms.

Phase-Change Materials (PCMs) for Targeted Thermal Energy Storage

For latent heat storage systems designed to operate specifically around 69°C, high-purity stearic acid is the material of choice. Its sharp and predictable melting point is a distinct advantage over palmitic acid or eutectic mixtures, which have lower and broader melting ranges, respectively, enabling more precise thermal regulation.

References

- [3] Tavernier, I., et al. "Influence of Free Fatty Acids as Additives on the Crystallization Kinetics of Cocoa Butter." Journal of Food Research 7.5 (2018): 86.

- [4] Tavernier, I., et al. "Influence of Free Fatty Acids as Additives on the Crystallization Kinetics of Cocoa Butter." ResearchGate, Aug. 2018.

- [5] Jacobs, T., et al. "Impact of alternative lubricants on process and tablet quality for direct compression." International Journal of Pharmaceutics 626 (2022): 122012.

- [7] Zhang, Y., et al. "Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy." Molecules 28.3 (2023): 1381.

- [8] Baran, G., & Sari, A. "Phase change and heat transfer characteristics of a eutectic mixture of palmitic and stearic acids as PCM in a latent heat storage system." Energy Conversion and Management 44.20 (2003): 3227-3246.

Physical Description

Other Solid; Liquid, Other Solid; Dry Powder, Liquid, Other Solid; Liquid; Dry Powder; Water or Solvent Wet Solid; Pellets or Large Crystals, Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; NKRA; Pellets or Large Crystals, Liquid, Other Solid

White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH]

Colorless or white solid; [HSDB] White flakes; [MSDSonline]

Solid

WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR.

hard, white or faintly yellowish crystalline solid/tallow odour

White solid with a mild odor.

Color/Form

White or slightly yellow crystal masses, or white to slightly yellow powder

Colorless, wax-like solid

White amorphous solid or leaflets

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

371 °C

721 °F

Flash Point

113 °C (235 °F) - closed cup

385 °F (196 dec C) (closed cup)

196Â °C

385 °F

Heavy Atom Count

Taste

Vapor Density

9.80 (Air = 1)

9.8

Density

0.9408 g/cu cm at 20 °C

Relative density (water = 1): 0.94-0.83

0.86

LogP

8.23 (LogP)

8.23

log Kow = 8.23

Odor

Odor Threshold

Odor threshold (detection) = 20 ppm

Aroma threshold values: Detection: 20 ppm

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

376Â °C

Appearance

Melting Point

69.3 °C

68.8 °C

69-72Â °C

156.7 °F

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1386 of 2031 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 645 of 2031 companies with hazard statement code(s):;

H315 (79.69%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (22.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (19.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (10.54%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ Because of their reported antiviral and anti-inflammatory activities, cream formulations containing n-docosanol (docosanol) or stearic acid were tested for effects on chemically-induced burns in mice. In this model, injury was induced by painting the abdomens of mice with a chloroform solution of phenol. This was followed by the topical application of test substances 0.5, 3, and 6 hr later. Progression of the wounds was assessed by a single evaluator after 8 hr, using a numerical score of gross morphology. Docosanol- and stearic acid-containing creams substantially and reproducibly lessened the severity and progression of skin lesions compared to untreated sites with a 76% and 57% reduction in mean lesion scores, respectively. Untreated wounds appeared red and ulcerated; docosanol cream-treated wounds showed only slight erythema.

Pharmacology

Vapor Pressure

0.00000004 [mmHg]

Vapor pressure = 1 mm Hg at 173.1 °C

7.22X10-7 mm Hg at 25 °C (ext)

Vapor pressure, Pa at 174Â °C: 133

1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F

Pictograms

Irritant

Other CAS

30399-84-9

68937-76-8

Absorption Distribution and Excretion

It has been noted by several investigators that increasing fatty acid chain length slightly decreased their digestibility; stearic acid was the most poorly absorbed of the common fatty acids.

Fatty acids, /including stearic acid/, originating from adipose tissue stores are either bound to serum albumin or remain unesterified in the blood.

Oleic, palmitic, myristic, and stearic acids are primarily transported via the lymphatic system, and lauric acid is transported by the lymphatic and (as a free fatty acid) portal systems.

Radioactivity has been traced to the heart, liver, lung, spleen, kidney, muscle, intestine, adrenal, blood, and lymph, and adipose, mucosal, and dental tissues after administration of radioactive oleic, palmitic, and stearic acids.

Metabolism Metabolites

Proposed mechanisms for fatty acid uptake by different tissues range from passive diffusion to facilitated diffusion or a combination of both. Fatty acids taken up by the tissues can either be stored in the form of triglycerides (98% of which occurs in adipose tissue depots) or they can be oxidized for energy via the beta-oxidation and tricarboxylic acid cycle pathways of catabolism.

The beta-oxidation of fatty acids occurs in most vertebrae tissues (except the brain) using an enzyme complex for the series of oxidation and hydration reactions resulting in the cleavage of acetate groups as acetyl-CoA (coenzyme A). An additional isomerization reaction is required for the complete catabolism of oleic acid. Alternate oxidation pathways can be found in the liver (omega-oxidation) and in the brain (alpha-oxidation).

Fatty acid biosynthesis from acetyl-CoA takes place primarily in the liver, adipose tissue, and mammary glands of higher animals. Successive reduction and dehydration reactions yield saturated fatty acids up to a 16-carbon chain length. Stearic acid is synthesized by the condensation of palmitoyl-CoA and acetyl-CoA in the mitochondria, and oleic acid is formed via a mono-oxygenase system in the endoplasmic reticulum.

Animal cells can de novo synthesize palmitic and stearic fatty acid and their n-9 derivatives. However, de novo synthesis requires the utilization of energy. Palmitic acid (C16) is the immediate precursor of stearic acid (C18). In animal cells, oleic acid is created by the dehydrogenation (desaturation) of stearic acid. Oleic acid is further elongated and desaturated into a family of n-9 fatty acids. The demand for energy used to synthesize n-9 fatty acids can be reduced in cell culture by providing palmitic and stearic acids. In addition, since palmitic and stearic acid are saturated, they are not peroxidized during delivery to the cells.

Stearic Acid has known human metabolites that include 17-Hydroxystearic acid.

Associated Chemicals

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II

Cosmetics -> Refatting; Emulsion stabilizing; Cleansing; Emulsifying

Plastics -> Other functions -> Plasticiser; lubricant

Methods of Manufacturing

It is produced commercially from hydrolyzed tallow derived from edible sources or from hydrolyzed, completely hydrogenated vegetable oil derived from edible sources.

From high-grade tallows and yellow grease stearin by washing, hydrolysis with the Twitchell or similar reagent, boiling, distilling, cooling, and pressing; from oleic acid by hydrogenation.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing

Paint and Coating Manufacturing

Other (requires additional information)

Adhesive Manufacturing

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Food, beverage, and tobacco product manufacturing

Miscellaneous Manufacturing

Wholesale and Retail Trade

Textiles, apparel, and leather manufacturing

Construction

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Custom Compounding of Purchased Resins

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Plastics Material and Resin Manufacturing

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Synthetic Rubber Manufacturing

Paper Manufacturing

Rubber Product Manufacturing

Fabricated Metal Product Manufacturing

Plastics Product Manufacturing

Pharmaceutical and Medicine Manufacturing

Octadecanoic acid: ACTIVE

Insoluble stearates are formed with many metals. Ointment bases made with stearic acid may show evidence of drying out or lumpiness due to such a reaction when zinc or calcium salts are compounded therein.

Occurs as a glyceride in tallow and other animal fats and oils, as well as in some vegetable oils.

Most commercial stearic acid is 45% palmitic acid, 50% stearic acid, and 5% oleic acid, but purer grades are increasingly used.

Chain length distribution of pure stearic acid, produced by fractional distillation: 5% C(16), 93% C(18), 2% C(20)

For more General Manufacturing Information (Complete) data for Stearic acid (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: stearic acid; matrix: chemical purity; procedure: gas chromatography with flame ionization detection and comparison to standards

Analyte: stearic acid; matrix: chemical identification; procedure: retention time of the principal peak of the gas chromatogram with comparison to standards

For more Analytic Laboratory Methods (Complete) data for Stearic acid (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: stearic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole

Analyte: stearic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)

Analyte: stearic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng

For more Clinical Laboratory Methods (Complete) data for Stearic acid (15 total), please visit the HSDB record page.

Storage Conditions

Interactions

A face cream formulation containing 13% stearic acid was tested for photosensitization using 52 human subjects and 4 induction patches and 1 challenge patch. Closed and open 24-hr patches were applied, and treated sites were irradiated with the full Xenon UV light spectrum at 3 times the individuals' predetermined minimal erythemal dose (MED) after removal of each patch and 48 hr later. After the 24-hr challenge patch, treated sites were irradiated with UVA light (Xenon source plus Schott WG345 filter) for 3 min. There were no reactions observed at sites under closed or open patches at either induction or challenge sites.

No reactions were observed in 100 human subjects of a photosensitization study testing an eyeliner formulation containing 2.66% stearic acid. In a 10 induction, 1 challenge occlusive patch /repeat insult patch test/ (RIPT), treated sites were irradiated with UV light from a Hanovia Tanette Mark 1 light source for 1 min at a distance of 1 foot after removal of the 1st, 4th, 7th, and 10th induction patches and after the challenge patch. Approximately 50% of the subjects were designated as "sensitive subjects" because of past experiences of rash or irritation from the use of facial products or because of reaction to a previous patch test with a facial product.

Two skin lotion formulations containing 2.8% stearic acid were tested for phototoxicity. Aqueous preparations of the formulations, 100, 75, 50, and 25%, were applied to four different sites on the backs of 10 male Hartley albino guinea pigs weighing 324-486 g and 284-452 g. These sites were exposed to UVA radiation. Ten control guinea pigs weighing 268-434 and 344-464 g received the same topical applications but no UVA irradiation. Sites were evaluated 1 and 24 hr after treatment. Neither formulation was considered phototoxic to the guinea pigs under these conditions because the control group had signs of irritation that were comparable to the irradiated test group. One guinea pig in the control group of one study died. The test groups reactions ranged from questionable to moderate erythema at 6 (50% preparation) to all 10 sites (75%, 100% preparations). The 25% preparations produced no signs of phototoxicity in either study. The control groups in both studies had questionable to moderate (50-100% sites, 50-75% sites) or considerable erythema (100% site). No irritation was observed at control sites treated with the 25% preparations.

For more Interactions (Complete) data for Stearic acid (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Assessment of Concentrated Liquid Coffee Acceptance during Storage: Sensory and Physicochemical Perspective

Mónica Quintero, Sebastián Velásquez, Julián Zapata, Carlos López, Luis Cisneros-ZevallosPMID: 34200707 DOI: 10.3390/molecules26123545

Abstract

Concentrated liquid coffees (CLCs) refer to stored extracts stable at environmental temperature, used as ingredients in the retail market. Their low chemical stability affects the sensory profile. This study was performed in two CLCs, one without additives (BIB) and another with a mix of sodium benzoate and potassium sorbate additives (SD), stored at 25 °C for one year. Quantitative-Descriptive (QDA) and discriminant analyses permitted identifying the critical sensory attributes and their evolution over time. The concentrate without additives presented an acceptance limit of 196 days (evaluated at a 50% acceptance ratio), while the additives increased the shelf life up to 226 days (38.9% improvement). The rejection was related to a decreased aroma, increased acidity, and reduced bitterness. A bootstrapped feature selection version of Partial Least Square analysis further demonstrated that reactions of 5-caffeoylquinic acid (5CQA) and 3,5-dicaffeoylquinic acid (3,5diCQA) could cause changes in the aroma at the first degradation stage. In the following stages, changes in fructose and stearic acid contents, a key indicator of acceptance for both extracts possibly related to non-enzymatic reactions involving fructose and other compounds, might affect the bitterness and acidity. These results provided valuable information to understand flavor degradation in CLCs.Surface Chemistry Studies on the Formation of Mixed Stearic Acid/Phenylalanine Dehydrogenase Langmuir and Langmuir-Blodgett Films

Rafael Leonardo Cruz Gomes da Silva, Shiv K Sharma, Suraj Paudyal, Keenan J Mintz, Roger M Leblanc, Luciano CaseliPMID: 34125555 DOI: 10.1021/acs.langmuir.1c00934

Abstract

This work investigates the physicochemical properties of mixed stearic acid (HSt)/phenylalanine dehydrogenase enzyme (PheDH) Langmuir films and their immobilization onto solid supports as Langmuir-Blodgett (LB) films. PheDH from the aqueous subphase enters the surfactant matrix up to an exclusion surface pressure of 25.3 mN/m, leading to the formation of stable and highly condensed mixed Langmuir monolayers. Hydrophobic interactions between the enzyme and HSt nonpolar groups tuned the secondary structure of PheDH, evidenced by the presence of β-sheet structures as demonstrated by infrared and circular dichroism spectra. The floating monolayers were successfully transferred to solid quartz supports, yielding Y-type LB films, and then characterized employing fluorescence, circular dichroism, and microscopic techniques, which indicated that PheDH was co-immobilized with HSt proportionally to the number of transferred layers. The enzyme fluidized the HSt monolayers, reducing their maximum dipoles when condensed to their maximum, and disorganized the alkyl chains of the fatty acid, as detected with infrared spectroscopy. The stability of the mixed floating monolayers enabled their transfer to solid supports as LB films, which is important for producing optical and electrochemical sensors for phenylalanine whose molecular architecture can be controlled with precision.Structural and digestibility properties of infrared heat-moisture treated maize starch complexed with stearic acid

Clarity R Mapengo, Suprakas S Ray, M Naushad EmmambuxPMID: 33753195 DOI: 10.1016/j.ijbiomac.2021.03.100

Abstract

This study investigated the effects of using infrared heat-moisture treatment (IRHMT) on the properties of maize starch paste complexed with stearic acid (SA). Scanning electron micrographs showed that starch granules ghosts from IR HMT starch with SA did not show significant granular disintegration in comparison to conventionally HMT starch paste. The resistant starch (RS) content increased with SA-IR HMT, while extended pasting increased slowly digestible starch (SDS) content in IR HMT starch alone. The V polymorphs observed in XRD and DSC, and increased crystallinity from FTIR supported the changes in the properties of IRHMT starches. To a greater extent, the SA-IRHMT exerted more changes on starch micro- and molecular structural properties, and digestibility properties compared to conventional heat-moisture treatment (CHMT).Characterization of functional chocolate formulated using oleogels derived from β-sitosterol with γ-oryzanol/lecithin/stearic acid

Ping Sun, Bing Xia, Zhi-Jing Ni, Yue Wang, Elnur Elam, Kiran Thakur, Yi-Long Ma, Zhao-Jun WeiPMID: 33984566 DOI: 10.1016/j.foodchem.2021.130017

Abstract

With an aim to prepare the functional chocolate, corn oil was used as the base oil and β-sitosterol was combined with oryzanol/stearic acid/lecithin to prepare respective oleogels (GO, SO, and LO). Oleogels (12%) were prepared by adding compound oleogelators at different ratios [GO-2:3, SO-1:4, and LO-4:1 (w/w)] in corn oil. The microstructure, interaction, thermodynamic, crystalline, and rheological behavior of formulated oleogels were studied by microscopic observation, Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and rotational rheometer, respectively. The results showed that GO had the strongest gel forming ability and the densest gel crystallization network. Moreover, chocolate prepared with GO (cocoa butter and oleogels-1:1) had the similar texture, crystal structure, rheological, and sensory properties to that of dark chocolate. This study provides the possibility for the wider application of oleogel prepared with lower saturated and trans-fatty acids in the chocolate industry.Zinc oxide nanostructures and stearic acid as surface modifiers for flax fabrics in polylactic acid biocomposites

Francesca Sbardella, Iván Rivilla, Irene Bavasso, Pietro Russo, Libera Vitiello, Jacopo Tirillò, Fabrizio SarasiniPMID: 33636263 DOI: 10.1016/j.ijbiomac.2021.02.171

Abstract

Different surface treatments including mercerization, stearic acid and growth of zinc oxide nanorods as well as their combinations were exploited to address their effects on the properties of green composites based on polylactic acid (PLA) and flax fabrics. The resulting fabrics were morphologically (SEM), crystallographically (XRD) and thermally (TGA) characterized, showing no significant changes with respect to the untreated samples. In contrast, tensile and flexural properties of composites produced by compression moulding were significantly influenced. A combination of mercerization and environmentally friendly stearic acid treatment turned the character of the flax fabric from hydrophilic to hydrophobic, and led to improved bending and tensile strengths by 20% and 12%, respectively, compared to untreated composites. The presence of ZnO nanorods promoted an increase in flexural and tensile stiffness by 58% and 31%, respectively, but at the expense of strength, with reductions ascribed to the degradation of polylactic acid under high-temperature conditions favoured by ZnO, as confirmed by a reduction in the initial thermal degradation temperature up to 26%. These latter composites can be suggested in those applications where a suitable combination of flexural properties and a shorter persistence in the environment is desired.Critical Tools in Tableting Research: Using Compaction Simulator and Quality by Design (QbD) to Evaluate Lubricants' Effect in Direct Compressible Formulation

Nailla Jiwa, Yildiz Ozalp, Gizem Yegen, Buket AksuPMID: 33977355 DOI: 10.1208/s12249-021-02004-y

Abstract

As commonly known, the product development stage is quite complex, requires intensive knowledge, and is time-consuming. The selection of the excipients with the proper functionality and their corresponding levels is critical to drug product performance. The objective of this study was to apply quality by design (QbD) principles for formulation development and to define the desired product quality profile (QTPP) and critical quality attributes (CQA) of a product. QbD is a risk- and science-based holistic approach for upgraded pharmaceutical development. In this study, Ibuprofen DC 85W was used as a model drug, Cellactose® 80 along with MicroceLac® 100 as a filler, and magnesium stearate, stearic acid, and sodium stearyl fumarate as lubricants. By applying different formulation parameters to the filler and lubricants, the QbD approach furthers the understanding of the effect of critical formulation and process parameters on CQAs and the contribution to the overall quality of the drug product. An experimental design study was conducted to determine the changes of the obtained outputs of the formulations, which were evaluated using the Modde Pro 12.1 statistical computer program that enables optimization by modeling complex relationships. The results of the optimum formulation revealed that MicroceLac® 100 was the superior filler, while magnesium stearate at 1% was the optimum lubricant. A design space that indicates the safety operation limits for the process and formulation variables was also created. This study enriches the understanding of the effect of excipients in formulation and assists in enhancing formulation design using experimental design and mathematical modeling methods in the frame of the QbD approach.Effects of two consecutive mixed meals high in palmitic acid or stearic acid on 8-h postprandial lipemia and glycemia in healthy-weight and overweight men and postmenopausal women: a randomized controlled trial

Merel A van Rooijen, Jogchum Plat, Peter L Zock, Wendy A M Blom, Ronald P MensinkPMID: 33733339 DOI: 10.1007/s00394-021-02530-2

Abstract

Palmitic and stearic acids have different effects on fasting serum lipoproteins. However, the effects on postprandial lipemia and glycemia are less clear. Also, the effects of a second meal may differ from those of the first meal. Therefore, we studied the effects of two consecutive mixed meals high in palmitic acid- or stearic acid-rich fat blends on postprandial lipemia and glycemia.In a randomized, crossover study, 32 participants followed 4-week diets rich in palmitic or stearic acids, At the end of each dietary period, participants consumed two consecutive meals each containing ± 50 g of the corresponding fat blend.

Postprandial concentrations of triacylglycerol (diet-effect: - 0.18 mmol/L; p = 0.001) and apolipoprotein B48 (diet-effect: - 0.68 mg/L; p = 0.002) were lower after stearic-acid than after palmitic-acid intake. Consequently, total (iAUC

) and first meal (iAUC

) responses were lower after stearic-acid intake (p ≤ 0.01). Second meal responses (iAUC

) were not different. Postprandial changes between the diets in non-esterified fatty acids (NEFA) and C-peptide differed significantly over time (p < 0.001 and p = 0.020 for diet*time effects, respectively), while those for glucose and insulin did not. The dAUC

, dAUC

, and dAUC

for NEFA were larger after stearic-acid intake (p ≤ 0.05). No differences were observed in the iAUCs of C-peptide, glucose, and insulin. However, second meal responses for glucose and insulin (iAUC

tended to be lower after stearic-acid intake (p < 0.10).

Consumption of the stearic acid-rich meals lowered postprandial lipemia as compared with palmitic acid. After the second stearic acid-rich meal, concentrations of C-peptide peaked earlier and those of NEFA decreased more. Clinical trial registry This trial was registered at clinicaltrials.gov as

on July 18, 2016.

Zn and N Codoped TiO

Abdullah M Alotaibi, Premrudee Promdet, Gi Byoung Hwang, Jianwei Li, Sean P Nair, Sanjayan Sathasivam, Andreas Kafizas, Claire J Carmalt, Ivan P ParkinPMID: 33595295 DOI: 10.1021/acsami.1c00304

Abstract

We explore a series of Zn and N codoped TiOthin films grown using chemical vapor deposition. Films were prepared with various concentrations of Zn (0.4-2.9 at. % Zn vs Ti), and their impact on superoxide formation, photocatalytic activity, and bactericidal properties were determined. Superoxide (O

) formation was assessed using a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2

-tetrazolium sodium salt (XTT) as an indicator, photocatalytic activity was determined from the degradation of stearic acid under UVA light, and bactericidal activity was assessed using a Gram-negative bacterium

under both UVA and fluorescent light (similar to what is found in a clinical environment). The 0.4% Zn,N:TiO

thin film demonstrated the highest formal quantum efficiency in degrading stearic acid (3.3 × 10

molecules·photon

), while the 1.0% Zn,N:TiO

film showed the highest bactericidal activity under both UVA and fluorescent light conditions (>3 log kill). The enhanced efficiency of the films was correlated with increased charge carrier lifetime, supported by transient absorption spectroscopy (TAS) measurements.

Stearic acid blunts growth-factor signaling via oleoylation of GNAI proteins

Hana Nůsková, Marina V Serebryakova, Anna Ferrer-Caelles, Timo Sachsenheimer, Christian Lüchtenborg, Aubry K Miller, Britta Brügger, Larisa V Kordyukova, Aurelio A TelemanPMID: 34321466 DOI: 10.1038/s41467-021-24844-9

Abstract

Covalent attachment of C16:0 to proteins (palmitoylation) regulates protein function. Proteins are also S-acylated by other fatty acids including C18:0. Whether protein acylation with different fatty acids has different functional outcomes is not well studied. We show here that C18:0 (stearate) and C18:1 (oleate) compete with C16:0 to S-acylate Cys3 of GNAI proteins. C18:0 becomes desaturated so that C18:0 and C18:1 both cause S-oleoylation of GNAI. Exposure of cells to C16:0 or C18:0 shifts GNAI acylation towards palmitoylation or oleoylation, respectively. Oleoylation causes GNAI proteins to shift out of cell membrane detergent-resistant fractions where they potentiate EGFR signaling. Consequently, exposure of cells to C18:0 reduces recruitment of Gab1 to EGFR and reduces AKT activation. This provides a molecular mechanism for the anti-tumor effects of C18:0, uncovers a mechanistic link how metabolites affect cell signaling, and provides evidence that the identity of the fatty acid acylating a protein can have functional consequences.Explore Compound Types